Prop-1-en-2-yl diethylcarbamodithioate
Description
Prop-1-en-2-yl diethylcarbamodithioate is a dithiocarbamate ester characterized by a diethylcarbamodithioate group (-S₂CNEt₂) bonded to a prop-1-en-2-yl (allyl) moiety. Dithiocarbamates are widely recognized for their roles in agrochemicals (e.g., pesticides, fungicides) and coordination chemistry due to their metal-chelating properties . While specific studies on this compound are scarce in the literature, its structural analogs, such as 2-chloro-2-propen-1-yl diethylcarbamodithioate (Sulfallate), are well-documented as pesticides . The allyl group in this compound may confer distinct reactivity compared to other substituents, influencing its volatility, stability, and biological activity.
Properties
CAS No. |
61155-74-6 |
|---|---|
Molecular Formula |
C8H15NS2 |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
prop-1-en-2-yl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C8H15NS2/c1-5-9(6-2)8(10)11-7(3)4/h3,5-6H2,1-2,4H3 |
InChI Key |
CXFDYVVFCNZZMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-1-en-2-yl diethylcarbamodithioate can be synthesized through a one-pot three-component condensation reaction involving an amine, carbon disulfide, and an alkyne. This reaction is typically carried out under solvent-free conditions and in the absence of any transition metal catalyst. The reaction is performed at 80°C, resulting in the formation of the desired product with good to excellent yields .
Industrial Production Methods
For large-scale production, the synthesis involves mixing diethyl amine, carbon disulfide, and an electrophile such as ethyl vinyl ether in water. The reaction mixture is stirred vigorously at room temperature for 16 hours. The products are then extracted with ethyl acetate and purified by flash column chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Prop-1-en-2-yl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the prop-1-en-2-yl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted dithiocarbamates depending on the nucleophile used.
Scientific Research Applications
Prop-1-en-2-yl diethylcarbamodithioate has several scientific research applications:
Mechanism of Action
The mechanism of action of Prop-1-en-2-yl diethylcarbamodithioate involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its interaction with chalcopyrite involves the hybridization of its sulfur and carbon orbitals with the iron orbitals on the mineral surface, enhancing its collection efficiency .
Comparison with Similar Compounds
2-Chloro-2-propen-1-yl Diethylcarbamodithioate (Sulfallate)
- Structure : Features a chloroallyl group instead of an unsubstituted allyl group.
- Applications : Registered as a pre-emergent herbicide for controlling annual grasses and broadleaf weeds .
- Toxicity: Classified as a probable carcinogen (EPA Group B2) due to metabolic release of carcinogenic byproducts.
Sodium 6-Methylpyridin-2-ylcarbamodithioate
- Structure : Contains a pyridinyl group and exists as a sodium salt.
- Applications : Primarily used in coordination chemistry to synthesize metal complexes (e.g., Cu(II), Ni(II)) for catalytic or antimicrobial studies .
- Solubility : Enhanced water solubility due to the ionic sodium group, unlike the neutral Prop-1-en-2-yl derivative.
(Prop-2-yn-1-ylsulfanyl)carbonitrile
- Structure : A thiocyanate with a propargyl group, distinct from dithiocarbamates.
- Hazards: Limited toxicological data, but precautionary measures include avoiding inhalation and contact with skin/eyes .
Comparative Data Table
Key Research Findings
Structural Influence on Bioactivity: The chloroallyl group in Sulfallate enhances herbicidal potency but increases environmental and health risks compared to non-halogenated analogs like this compound . Pyridinyl dithiocarbamates exhibit stronger metal-binding capabilities due to the aromatic nitrogen donor site, unlike allyl-based derivatives .
Synthetic Pathways :
- This compound is likely synthesized via the reaction of sodium diethylcarbamodithioate with an allyl halide, analogous to Sulfallate’s preparation .
- Sodium salts (e.g., Sodium 6-methylpyridin-2-ylcarbamodithioate) are typically synthesized using carbon disulfide and amines under alkaline conditions .
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